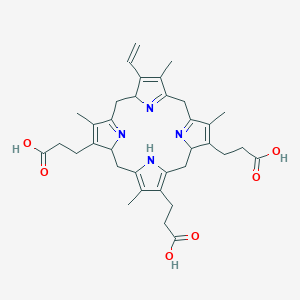
Harderoporphyrinogen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Harderoporphyrinogen belongs to the class of organic compounds known as porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.
科学研究应用
Introduction to Harderoporphyrinogen
This compound is a significant porphyrin compound that plays a crucial role in the biosynthesis of heme and is particularly relevant in the context of certain genetic disorders, specifically harderoporphyria. This article explores the diverse applications of this compound, focusing on its implications in medical research, particularly in understanding and treating porphyrias, and its potential in photomedicine.
Understanding Porphyrias
This compound is primarily studied in relation to porphyrias, a group of disorders caused by deficiencies in enzymes involved in heme production. In particular, harderoporphyria is characterized by the accumulation of this compound due to mutations in the coproporphyrinogen oxidase (CPOX) gene. This accumulation can lead to various clinical manifestations, including:
- Neonatal Hyperbilirubinemia : High levels of bilirubin in newborns due to liver dysfunction.
- Hemolytic Anemia : Destruction of red blood cells leading to anemia.
- Skin Lesions : Photosensitivity resulting from UV exposure.
A notable case study involved a Turkish infant who exhibited severe symptoms linked to homozygosity for a CPOX missense mutation, resulting in significant urinary porphyrin levels and ultimately leading to death from neurologic complications .
Photodynamic Therapy
This compound and related porphyrins have emerged as pivotal components in photodynamic therapy (PDT). PDT utilizes photosensitizers that generate reactive oxygen species upon light activation, leading to localized destruction of cancer cells. Recent advances have demonstrated that:
- Porphyrins can be engineered into nanoparticles for targeted drug delivery systems.
- Metalloporphyrins , including those derived from this compound, show promise as effective photosensitizers due to their high singlet oxygen yields .
Tumor Microenvironment Studies
Research has indicated that porphyrins accumulate within the tumor microenvironment (TME), particularly in cancer-associated fibroblasts (CAFs). This accumulation may serve as a biomarker for aggressive cancers and could be targeted for therapeutic interventions . The dynamics of porphyrin production within the TME suggest potential pathways for developing novel cancer treatments.
Table 1: Clinical Findings Related to this compound Accumulation
| Study | Patient Demographics | Mutation | Clinical Manifestations | Urinary Porphyrins |
|---|---|---|---|---|
| Nordmann et al., 1983 | Turkish male infant | p.H327R | Neonatal jaundice, hemolytic anemia | Uroporphins I: 9250 μM; III: 2910 μM |
| Lamoril et al., 2001 | Family study | p.K404E (homozygous) | Skin lesions upon UV exposure | Coproporphins I: 895 μM; III: 19400 μM |
| Schmitt et al., 2005 | Multiple affected children | p.K404E + splicing defect | Severe neurological symptoms | Not specified |
Advances in Photomedicine
The versatility of this compound derivatives extends into photomedicine, where they are being researched for applications such as:
属性
CAS 编号 |
42607-18-1 |
|---|---|
分子式 |
C35H42N4O6 |
分子量 |
614.7 g/mol |
IUPAC 名称 |
3-[13,17-bis(2-carboxyethyl)-7-ethenyl-3,8,12,18-tetramethyl-1,5,6,10,14,15,20,24-octahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H42N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,29-31,39H,1,7-16H2,2-5H3,(H,40,41)(H,42,43)(H,44,45) |
InChI 键 |
QTGZHJUSEYHULR-UHFFFAOYSA-N |
SMILES |
CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O |
规范 SMILES |
CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O |
Key on ui other cas no. |
42607-18-1 |
物理描述 |
Solid |
同义词 |
harderoporphyrinogen |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















